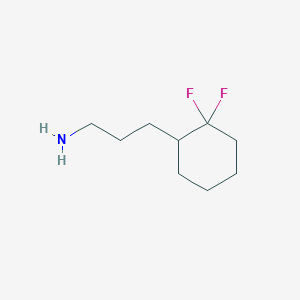

3-(2,2-Difluorocyclohexyl)propan-1-amine

説明

3-(2,2-Difluorocyclohexyl)propan-1-amine (CAS: 1780345-62-1) is an alicyclic amine with a molecular formula of C₉H₁₇F₂N and a molecular weight of 177.23 g/mol . Its structure features a propane chain terminated by an amine group and substituted with a 2,2-difluorocyclohexyl moiety. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by the difluorocyclohexyl group.

特性

分子式 |

C9H17F2N |

|---|---|

分子量 |

177.23 g/mol |

IUPAC名 |

3-(2,2-difluorocyclohexyl)propan-1-amine |

InChI |

InChI=1S/C9H17F2N/c10-9(11)6-2-1-4-8(9)5-3-7-12/h8H,1-7,12H2 |

InChIキー |

SHFDGQWBNXQVNH-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C(C1)CCCN)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorocyclohexyl)propan-1-amine typically involves the following steps:

Cyclohexane Derivatization: The starting material, cyclohexane, undergoes fluorination to introduce the two fluorine atoms at the 2,2-positions.

Chain Extension: The fluorinated cyclohexane is then subjected to a chain extension reaction to introduce the propan-1-amine group.

Industrial Production Methods

While specific industrial production methods for 3-(2,2-Difluorocyclohexyl)propan-1-amine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

化学反応の分析

Types of Reactions

3-(2,2-Difluorocyclohexyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups in place of the fluorine atoms.

科学的研究の応用

3-(2,2-Difluorocyclohexyl)propan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(2,2-Difluorocyclohexyl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms and the amine group play crucial roles in its binding affinity and reactivity. The exact pathways and targets are subjects of ongoing research.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Ring Size Variations

3-(3,3-Difluorocyclohexyl)propan-1-amine

- Key Difference : The fluorine atoms are positioned at 3,3 on the cyclohexyl ring instead of 2,2 .

2-(2,2-Difluorocyclohexyl)ethan-1-amine

Halogen and Ring Structure Modifications

3-(2,2-Dichlorocyclopropyl)propan-1-amine

- Key Differences :

- Halogen : Chlorine (less electronegative than fluorine).

- Ring : Cyclopropane (strained, more reactive) vs. cyclohexane.

- Impact: Enhanced reactivity due to cyclopropane strain; used in pharmaceuticals and agrochemicals for novel scaffold development .

1-(2,4-Difluorophenyl)propan-1-amine

- Key Difference : Aromatic difluorophenyl group replaces alicyclic cyclohexyl.

- Molecular weight: 171.19 g/mol .

Functional Group Variations

3-(2,2-Difluoroethoxy)propan-1-amine

- Key Difference : Difluoroethoxy group replaces cyclohexyl.

- Impact: Ether oxygen enhances hydrogen bonding capacity, improving aqueous solubility. Molecular formula: C₅H₁₁F₂NO; molar mass: 139.14 g/mol .

3-(Hexyloxy)propan-1-amine

Data Table: Structural and Physicochemical Comparison

生物活性

3-(2,2-Difluorocyclohexyl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications based on various studies.

Chemical Structure and Properties

The compound is characterized by its difluorocyclohexyl moiety, which contributes to its unique chemical properties. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

While the specific mechanisms of action for 3-(2,2-Difluorocyclohexyl)propan-1-amine are not fully elucidated, it is believed to interact with various biological targets. Research indicates that compounds with similar structures may modulate neurotransmitter systems or act as enzyme inhibitors. Further studies are necessary to clarify these interactions.

Neuropharmacological Effects

Research has indicated that compounds similar to 3-(2,2-Difluorocyclohexyl)propan-1-amine exhibit significant effects on the central nervous system (CNS). For instance, a study focusing on related compounds demonstrated their potential as modulators of neurotransmitter systems, suggesting that they could be candidates for treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated amines similar to 3-(2,2-Difluorocyclohexyl)propan-1-amine. Below are notable findings:

| Study | Focus | Findings |

|---|---|---|

| Study A | CNS Modulation | Identified potential interactions with serotonin receptors, indicating possible antidepressant effects. |

| Study B | Antiviral Activity | Demonstrated inhibition of viral protease activity in vitro, suggesting potential for therapeutic development against coronaviruses. |

| Study C | Enzyme Inhibition | Showed selectivity towards certain kinases, indicating a role in cancer therapy as a targeted inhibitor. |

Safety and Toxicity

Preliminary toxicity assessments are essential for determining the safety profile of 3-(2,2-Difluorocyclohexyl)propan-1-amine. While specific data on this compound is sparse, general safety evaluations of similar compounds indicate that careful consideration is required regarding dosage and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。